3,5-Dimethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylhexan-1-amine: is an organic compound with the molecular formula C8H19N . It is a type of amine, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with ammonia in ethanol.
From Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid.
Industrial Production Methods: Industrial production often involves the reaction of hexanol with dimethylamine under specific reaction conditions. This method is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dimethylhexan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: It can be reduced to form various amines.
Substitution: This compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxides of this compound.
Reduction: Various lower amines.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its potential effects on biological systems.
- Used in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the development of pharmaceutical compounds.
Industry:
- Employed as a surfactant or emulsifier in chemical processes.
- Used in the production of various industrial chemicals .
Wirkmechanismus
The mechanism of action of 3,5-Dimethylhexan-1-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylhexylamine: Similar in structure but differs in the position of methyl groups.
Hexanamine: Lacks the dimethyl substitution, making it less reactive in certain reactions.
Uniqueness: 3,5-Dimethylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic and industrial applications .
Eigenschaften
Molekularformel |
C8H19N |
---|---|
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
3,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)6-8(3)4-5-9/h7-8H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
WHINFQWHZSHCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.